Nilotinib

Overview

Description

Nilotinib (Tasigna®) is a second-generation tyrosine kinase inhibitor (TKI) developed to treat chronic myeloid leukemia (CML) by targeting the BCR-ABL1 fusion protein. Designed as a modified derivative of imatinib, this compound binds more potently to the ATP-binding site of BCR-ABL1, overcoming resistance caused by mutations . It exhibits 30-fold greater in vitro potency against BCR-ABL compared to imatinib, while also inhibiting other kinases like DDR, KIT, and PDGFRα . Approved for both newly diagnosed and imatinib-resistant CML, this compound is notable for enabling treatment-free remission (TFR) in some patients .

Preparation Methods

Nilotinib can be synthesized through various methods. One common synthetic route involves the conversion of a compound of formula (IV) into the hydrochloride salt of this compound. This process includes the use of specific reagents and conditions to ensure the stability and purity of the final product . Another method involves the preparation of dry-granulated pharmaceutical compositions of this compound by compacting this compound hydrochloride with pharmaceutically acceptable excipients . Additionally, a nano-preparation method involves the use of N, N-dimethylformamide and polyvinylpyrrolidone to create a stable nano-drug slurry, which is then spray-dried to obtain the final product .

Chemical Reactions Analysis

Nilotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, this compound can be synthesized via benzanilide formation in water using native chemical ligation (NCL) chemistry . This method involves the coupling of benzoyl and mercaptoaniline fragments to form aromatic amide bonds. The major products formed from these reactions include various derivatives of this compound with potential therapeutic applications.

Scientific Research Applications

Treatment of Chronic Myeloid Leukemia

Clinical Efficacy

Nilotinib has been extensively studied for its efficacy in treating newly diagnosed chronic-phase CML. The ENESTnd study demonstrated that patients receiving this compound achieved significantly higher rates of major molecular response compared to those treated with imatinib. Specifically, at 12 months, the rates were 44% and 43% for this compound doses of 300 mg and 400 mg twice daily, respectively, versus 22% for imatinib (p < 0.001) .

Long-Term Outcomes

In a phase 2 study involving 122 patients treated with this compound (400 mg twice daily), long-term follow-up indicated that 91% achieved a complete cytogenetic response, with significant event-free survival rates at 89% and overall survival rates at 93% after five years .

Table 1: Summary of Clinical Trials for this compound in CML

| Study | Patient Population | This compound Dose | Major Molecular Response Rate | Event-Free Survival (5 years) | Overall Survival (5 years) |

|---|---|---|---|---|---|

| ENESTnd | Newly diagnosed CML | 300 mg & 400 mg BID | 44% (300 mg), 43% (400 mg) | Not specified | Not specified |

| Phase 2 | Newly diagnosed CML | 400 mg BID | 91% | 89% | 93% |

Potential Applications in Neurodegenerative Diseases

Parkinson's Disease

this compound is being investigated for its potential to alleviate symptoms of Parkinson's disease. A phase II trial indicated that while this compound was generally safe and tolerable, it did not demonstrate significant clinical benefits compared to placebo . The study involved multiple sites and assessed safety across different dosages, revealing more adverse events than the placebo group.

Alzheimer's Disease

Research has also explored this compound's neuroprotective properties in Alzheimer's disease. Preclinical studies suggest that this compound can reduce levels of amyloid-β and prevent neuronal degeneration by inhibiting c-Abl signaling pathways . However, clinical trials have yet to yield robust evidence supporting its efficacy in humans.

Table 2: Summary of this compound Studies in Neurodegenerative Diseases

| Study | Condition | Findings | |

|---|---|---|---|

| NILO-PD | Parkinson's Disease | Safe but no significant clinical benefit | Not recommended for use |

| Preclinical | Alzheimer's Disease | Reduces amyloid-β levels; prevents neuron loss | Promising but unproven in humans |

Safety Profile and Adverse Effects

While this compound is effective against CML, its safety profile warrants attention. Common adverse effects include cardiovascular events, rash, elevated bilirubin, and aminotransferases . In studies involving CML patients, treatment discontinuation due to toxicity occurred in approximately 19% of cases.

Table 3: Adverse Effects Reported in Clinical Trials

| Adverse Effect | Percentage of Patients Affected |

|---|---|

| Rash | 55% |

| Elevated Bilirubin | 57% |

| Elevated Aminotransferases | 48% |

| Cardiovascular Events | 10% |

Mechanism of Action

Nilotinib exerts its effects by selectively inhibiting the BCR-ABL tyrosine kinase, c-KIT, and platelet-derived growth factor receptor (PDGFR) . It binds to the ATP-binding site of BCR-ABL and inhibits its tyrosine kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. This compound is particularly effective in cases of chronic myeloid leukemia that are resistant to imatinib, another tyrosine kinase inhibitor .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

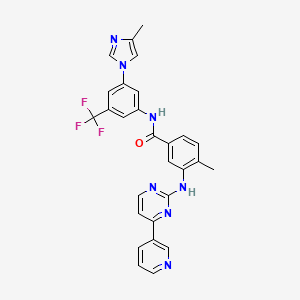

Nilotinib’s structure optimizes imatinib’s scaffold (Figure 1). Key modifications include:

- Pyridine substituent : Replaces imatinib’s phenyl ring, enhancing binding affinity .

- Trifluoromethyl group : Improves pharmacokinetic properties .

| Compound | Core Structure | Key Substituents | Kinase Targets |

|---|---|---|---|

| This compound | Phenylamino-pyrimidine | 3-pyridine, trifluoromethyl | BCR-ABL1, KIT, PDGFRα, DDR |

| Imatinib | Phenylamino-pyrimidine | Benzamide, methylpiperazine | BCR-ABL1, KIT, PDGFRα |

| Radotinib | Phenylamino-pyrimidine | 2-pyrazine, trifluoromethyl | BCR-ABL1 |

| Dasatinib | Thiazole | None | BCR-ABL1, SRC family kinases |

Radotinib and this compound share the trifluoromethyl group but differ in heterocyclic substituents (pyridine vs. pyrazine) . Dasatinib, structurally distinct, inhibits SRC kinases .

Efficacy in CML: Comparative Clinical Data

Response Rates in Newly Diagnosed CML

- This compound vs. Imatinib : In the ENESTnd trial, this compound 300 mg twice daily achieved higher 5-year major molecular response (MMR) rates (77% vs. 60% for imatinib) and lower progression to accelerated/blast phase .

- This compound vs. Dasatinib: Pooled analyses show comparable 1-year complete cytogenetic response (CCyR) rates (~77%) . No phase III head-to-head trials exist, but cross-trial data suggest similar efficacy .

| Trial | 1-Year CCyR (%) | 5-Year MMR (%) | TFR Eligibility |

|---|---|---|---|

| This compound 300 mg | 77.7 | 77 | 48% (MR4.5) |

| Dasatinib 100 mg | 77.1 | 76 | 30% (MR4.5) |

| Imatinib 400 mg | 65.2 | 60 | <10% |

TFR = Treatment-free remission; MR4.5 = Molecular response 4.5-log reduction

Resistance Profiles

This compound overrides most imatinib-resistant mutations (e.g., Y253H, E255K) but is ineffective against T315I .

Cost-Effectiveness

This compound is more cost-effective than dasatinib in long-term CML management:

Biological Activity

Nilotinib is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML). It selectively inhibits the BCR-ABL1 fusion protein, which is responsible for the uncontrolled proliferation of myeloid cells in CML. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, clinical efficacy, and associated adverse effects.

This compound works by binding to the ATP-binding site of the BCR-ABL1 protein, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways. The specificity of this compound for the BCR-ABL1 kinase also contributes to its effectiveness and reduced off-target effects compared to earlier TKIs like imatinib.

Effects on Endothelial Cells

Recent studies have highlighted this compound's impact on endothelial cell function, which is critical for vascular health. Research utilizing human induced pluripotent stem cells (hiPSCs) has shown that this compound adversely affects endothelial cell proliferation and migration while increasing intracellular nitric oxide levels. Notably, these effects were independent of ABL1 inhibition, suggesting that this compound may exert off-target effects that compromise endothelial function and contribute to this compound-induced arterial disease (NAD) in some patients .

| Endothelial Cell Function | Effect of this compound |

|---|---|

| Proliferation | Decreased |

| Migration | Decreased |

| Intracellular Nitric Oxide | Increased |

| Barrier Function | No effect |

| Lipid Uptake | No effect |

Clinical Efficacy

This compound has demonstrated significant efficacy in treating CML. In the ENEST1st trial, which included 1089 patients with newly diagnosed CML in chronic phase, this compound achieved a major molecular response (MMR) rate of 38.4% at 18 months . Long-term follow-up studies have confirmed sustained efficacy, with 91% of patients achieving a complete cytogenetic response and a significant proportion reaching deep molecular responses (MR4 and MR4.5) .

Case Study: Long-Term Efficacy

A phase 2 study involving 122 patients treated with this compound at 400 mg twice daily reported:

- Event-Free Survival : 89% at 5 years

- Overall Survival : 93% at 5 years

- Sustained MR4.5 : Achieved by 59% of patients beyond 2 years

- Adverse Events : Cardiovascular events occurred in 10% of patients .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects, particularly cardiovascular complications. In clinical trials, ischemic cardiovascular events were reported in approximately 6-10% of patients . Other common side effects include:

- Rash: 55%

- Elevated bilirubin: 57%

- Elevated aminotransferases: 48%

These adverse effects necessitate careful monitoring during treatment.

Q & A

Basic Research Questions

Q. What are the primary methodologies for investigating nilotinib’s mechanism of action in preclinical studies?

- Methodological Answer: Preclinical studies should employ kinase inhibition assays (e.g., KINOMEscan® platform) to profile this compound’s selectivity across 442 kinases . Cell culture models (e.g., endothelial angiogenesis assays) and in vivo murine models are critical for validating on-target BCR-ABL inhibition and off-target effects (e.g., EGFR or FRK signaling) . Ensure characterization of pharmacokinetics, including cerebrospinal fluid (CSF) penetration, to assess bioavailability in neurological studies .

Q. How should researchers design phase 3 trials to evaluate this compound’s efficacy in chronic myeloid leukemia (CML)?

- Methodological Answer: Use randomized controlled trials (RCTs) with comparator arms (e.g., imatinib or dasatinib) and predefined endpoints: major cytogenetic response (MCyR), complete cytogenetic response (CCyR), and progression-free survival (PFS). Account for cross-trial variability by standardizing inclusion criteria (e.g., newly diagnosed chronic-phase CML) and adjusting for geographical/ethnic differences in patient responses .

Q. What statistical methods are recommended for analyzing this compound’s safety and tolerability data?

- Methodological Answer: Apply survival analysis (Kaplan-Meier curves) for time-to-event outcomes (e.g., cardiotoxicity incidence). Use multivariate regression to control for confounders like age, prior cardiovascular disease, or genetic polymorphisms linked to KCNH2 channel dysfunction . Report adverse events with Clopper-Pearson confidence intervals for binary outcomes .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardiotoxicity be resolved in meta-analyses?

- Methodological Answer: Conduct systematic reviews with strict inclusion criteria (e.g., 10-year span, peer-reviewed phase 3 trials) . Stratify studies by patient subgroups (e.g., those with preexisting cardiovascular risk factors) and use GRADE criteria to assess evidence quality. Highlight genetic predispositions (e.g., KCNH2 variants) that may explain heterogeneous toxicity profiles .

Q. What experimental strategies differentiate this compound’s efficacy from other BCR-ABL inhibitors in mutation-driven resistance?

- Methodological Answer: Perform in vitro kinase assays to compare this compound’s binding affinity against BCR-ABL mutants (e.g., T315I) with dasatinib or ponatinib . Use structural biology (e.g., X-ray crystallography) to map resistance-conferring mutations. In clinical studies, prioritize patients with confirmed mutation status via Sanger sequencing or ddPCR .

Q. How can researchers address this compound’s off-target effects on angiogenesis in endothelial cell models?

- Methodological Answer: Employ VEGF-induced angiogenesis assays and phosphoproteomics to identify signaling pathways (e.g., VEGFR2 inhibition by ponatinib vs. EGFR activation by this compound) . Validate findings with siRNA knockdown of proposed off-target kinases (e.g., FRK) and correlate with clinical biomarkers (e.g., HVA/DOAPC levels in CSF) .

Q. What are best practices for reconciling cross-trial discrepancies in this compound’s long-term outcomes?

- Methodological Answer: Use individual patient data (IPD) meta-analysis to harmonize endpoints (e.g., PFS definitions) and adjust for trial design heterogeneity (e.g., dosing schedules, follow-up duration) . Apply counterfactual frameworks to estimate outcomes if crossover between trial arms (e.g., imatinib to this compound) had not occurred .

Q. Methodological Frameworks

Q. How to formulate a PICOT research question for this compound’s role in Parkinson’s disease (PD)?

- Population: Patients with PD and CSF-confirmed dopamine deficiency.

- Intervention: this compound 150–300 mg/day.

- Comparison: Placebo or standard PD therapy.

- Outcome: Change in CSF HVA/DOAPC levels at 12 months.

- Time: 24-month follow-up for safety/tolerability .

Q. What guidelines ensure reproducibility in this compound preclinical studies?

- Follow NIH preclinical reporting standards (e.g., ARRIVE guidelines) for animal studies, including valve calcification assays in murine models . For cell-based work, document passage numbers, serum batches, and assay controls (e.g., imatinib as a comparator) .

Q. Data Analysis and Interpretation

Q. How to interpret this compound’s dual role in promoting autophagy and valvular calcification?

Properties

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042663 | |

| Record name | Nilotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

The solubility ... in aqueous solutions decreases with increasing pH, 2.01e-03 g/L | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to slightly yellowish to slightly greenish yellow powder | |

CAS No. |

641571-10-0, 923288-90-8 | |

| Record name | Nilotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nilotinib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nilotinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nilotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F41401512X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nilotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nilotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.